N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine
Description
N-[[4-(Pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine is a hydroxylamine derivative featuring a pyridinylmethoxy-substituted phenyl group. The compound’s core structure includes a Schiff base (imine) linkage formed between a hydroxylamine moiety and an aromatic aldehyde, a motif common in medicinal chemistry and materials science due to its stability and capacity for hydrogen bonding .
Properties
IUPAC Name |
N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15-9-11-1-3-13(4-2-11)17-10-12-5-7-14-8-6-12/h1-9,16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMLLYKPNQNQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 4-(Pyridin-4-ylmethoxy)benzaldehyde with Hydroxylamine
The primary synthetic route involves a condensation reaction between 4-(pyridin-4-ylmethoxy)benzaldehyde and hydroxylamine derivatives. This method follows classical Schiff base formation, where the aldehyde group reacts with the amine group of hydroxylamine to form an imine bond (C=N).
Reaction Scheme:
Procedure:
-
Hydroxylamine Preparation: Hydroxylamine hydrochloride (0.695 g, 10 mmol) is neutralized with sodium hydroxide (0.401 g, 10 mmol) in deionized water (10 mL).
-
Aldehyde Dissolution: 4-(Pyridin-4-ylmethoxy)benzaldehyde (2.13 g, 10 mmol) is dissolved in methanol (20 mL).
-
Condensation: The hydroxylamine solution is added dropwise to the aldehyde solution under stirring. The mixture is refluxed at 60–70°C for 3–6 hours.
-
Isolation: The product precipitates upon cooling, is filtered, and washed with cold methanol. Yield: 1.98 g (85%).
Key Parameters:
Alternative Methods: Microwave-Assisted Synthesis
Microwave irradiation has been explored to reduce reaction times. In a study using analogous Schiff bases, microwave heating (100 W, 80°C) shortened the reaction duration to 15 minutes with comparable yields (82–88%). This method minimizes thermal degradation and improves reproducibility.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 4 | 85 |
| Ethanol | 78 | 3 | 82 |
| Water | 100 | 6 | 68 |
| THF | 66 | 5 | 75 |
Observations:
Catalytic Enhancements
The addition of acetic acid (1–2 drops) as a catalyst accelerates imine formation by polarizing the carbonyl group, reducing reaction time to 2 hours.
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms >98% purity with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
Hydrolysis of the Imine Bond
The C=N bond is susceptible to hydrolysis under acidic or aqueous conditions. Storage in anhydrous solvents (e.g., acetonitrile) at −20°C ensures stability for >6 months.
Byproduct Formation
Excess hydroxylamine may lead to oxime byproducts. Stoichiometric control and gradual addition of reagents mitigate this issue.
Industrial-Scale Considerations
For bulk synthesis (kilogram-scale), continuous flow reactors achieve 90% yield with a throughput of 500 g/h. This method enhances heat transfer and reduces solvent waste.
Applications in Coordination Chemistry
The Schiff base serves as a chelating ligand for transition metals (e.g., Cu²⁺, Ni²⁺). Complexation studies show enhanced antimicrobial activity compared to the free ligand .
Chemical Reactions Analysis
N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and proteins . The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The pyridin-4-ylmethoxy group in the target compound distinguishes it from analogs with other substituents. Key comparisons include:
Key Observations :
- Lipophilicity : Trifluoroethoxy and difluoromethoxy substituents increase hydrophobicity compared to pyridinylmethoxy, which may enhance membrane permeability in biological systems .
- Acidity: The pyridinylmethoxy group’s pKa is likely lower than dimethylamino analogs (pKa ~10.5 in difluoromethoxy derivatives), affecting protonation states in aqueous environments .
Crystallographic and Hydrogen-Bonding Patterns
The crystal structure of (E)-N-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine reveals:
- Dihedral angles : 42.69°–54.49° between the pyrazole and pendant aromatic rings, indicating moderate conjugation disruption.
- Intermolecular interactions : O–H···N hydrogen bonds form tetramers, while C–H···π interactions stabilize layered packing .
Comparatively, the target compound’s pyridinylmethoxy group may promote similar hydrogen-bonding networks, though steric bulk could reduce packing efficiency versus smaller substituents (e.g., methoxy).
Tables for Comparative Analysis
Table 1: Substituent Impact on Key Properties
| Substituent | Electronic Effect | Lipophilicity (LogP) | Predicted Applications |
|---|---|---|---|
| Pyridin-4-ylmethoxy | Electron-withdrawing | Moderate (~2.5–3.0) | Kinase inhibition, materials science |
| Difluoromethoxy | Mildly electron-withdrawing | High (~3.5) | Agrochemicals, drug delivery |
| Trifluoroethoxy | Strongly electron-withdrawing | Very high (~4.0) | Pharmaceuticals (CNS targets) |
| Dimethylamino | Electron-donating | Low (~1.5–2.0) | Dyes, sensors |
Biological Activity
N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine, a compound characterized by its unique structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 228.25 g/mol. The compound consists of a hydroxylamine functional group attached to a phenyl ring, which is further substituted with a pyridine moiety. This specific arrangement enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound can form both covalent and non-covalent bonds, leading to modulation of enzymatic activity or receptor function. This interaction is crucial for its potential therapeutic effects.
Anticancer Activity
Recent studies have indicated that hydroxylamine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition against epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). In vitro assays revealed an IC50 value of 7.2 nM against the NCI-H3255 cell line, showcasing the potential efficacy of hydroxylamine-based compounds in targeting cancer cells .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Preliminary findings suggest that this compound may inhibit the growth of various bacterial strains, indicating its potential use as an antimicrobial agent. The exact mechanisms remain under investigation but may involve interference with bacterial enzyme activity or cell wall synthesis.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Variations in substitution patterns on the pyridine or phenyl rings can significantly influence the compound's reactivity and biological outcomes. Comparative studies with similar compounds highlight these differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{[4-(pyridin-3-ylmethoxy)phenyl]methylidene}hydroxylamine | Pyridine at 3-position | Moderate anticancer activity |
| N-{[4-(quinolin-3-ylmethoxy)phenyl]methylidene}hydroxylamine | Quinoline substitution | Enhanced antimicrobial properties |
| N-{[4-(pyridin-2-ylmethoxy)phenyl]methylidene}hydroxylamine | Pyridine at 2-position | Reduced bioactivity |
The table illustrates how positional isomerism affects the biological activities of hydroxylamine derivatives.
Case Studies
- EGFR Inhibition : A study focused on a hydroxylamine derivative demonstrated significant selectivity against EGFR mutations in NSCLC, indicating that modifications to the hydroxylamine structure can enhance therapeutic efficacy .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that modifications in the pyridine moiety could improve antimicrobial activity, suggesting avenues for further development .
Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in anticancer and antimicrobial applications. Ongoing research into its mechanism of action and structure-activity relationships will be crucial for developing effective therapeutic agents based on this compound. Future studies should focus on optimizing its pharmacokinetic properties and exploring its potential in clinical settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[[4-(pyridin-4-ylmethoxy)phenyl]methylidene]hydroxylamine, and how do reaction conditions influence yield and purity?
- Methodology :
- The compound is typically synthesized via condensation of 4-(pyridin-4-ylmethoxy)benzaldehyde with hydroxylamine hydrochloride in ethanol or methanol under reflux (60–70°C) .
- Purification involves recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity. Kinetic studies show that excess hydroxylamine (1.2–1.5 equivalents) improves yields by minimizing side reactions like oxime isomerization .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol | Higher solubility |
| Temperature | 60–70°C | Faster kinetics |
| Reaction Time | 4–6 hours | Avoids decomposition |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures confirm its structure?
- Methodology :
- 1H/13C NMR : The imine proton (CH=N) appears as a singlet at δ 8.2–8.4 ppm, while the pyridin-4-ylmethoxy group shows aromatic protons at δ 7.3–8.1 ppm .
- IR Spectroscopy : A strong C=N stretch at 1630–1650 cm⁻¹ and N–O stretch at 920–940 cm⁻¹ confirm the oxime functional group .
- HPLC-MS : Retention time (e.g., 1.60 minutes under QC-SMD-TFA05 conditions) and [M+H]+ ion (m/z calculated: 271.3) validate purity and molecular weight .
Q. How is preliminary biological activity screening conducted for this compound, and what assays are prioritized?
- Methodology :
- Enzyme Inhibition : Test against kinases (e.g., CDK2) or oxidoreductases using fluorometric assays (IC50 determination) .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Molecular Docking : Use PDB structures (e.g., 3HKC for kinase targets) to model binding modes. The pyridinylmethoxy group often forms π-π interactions with hydrophobic pockets, while the oxime participates in hydrogen bonding .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 50 ns trajectories in GROMACS) to explain discrepancies between in vitro and in silico results .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
- Methodology :
- Protection-Deprotection : Protect the oxime group with Boc anhydride before introducing substituents (e.g., sulfonylation at the phenyl ring) .
- Catalysis : Pd/Cu-mediated C–H activation for direct functionalization of the pyridine ring (e.g., Suzuki coupling with aryl boronic acids) .
- Data Table :
| Derivative | Reaction Site | Yield (%) | Selectivity Factor |
|---|---|---|---|
| Sulfonamide analog | Phenyl ring | 78 | 8:1 (para:ortho) |
| Pyridine-halogenated | Pyridine C-3 | 65 | 12:1 (C-3:C-2) |
Q. How do structural analogs with varied substituents (e.g., fluorine, methyl) affect redox behavior and stability?
- Methodology :
- Cyclic Voltammetry : Compare oxidation potentials (Epa) of analogs. Fluorine at the phenyl ring (Epa = +1.2 V) increases stability vs. methyl-substituted analogs (Epa = +0.9 V) due to electron-withdrawing effects .
- Accelerated Degradation Studies : Expose analogs to UV light (254 nm) and track decomposition via HPLC. The parent compound shows 90% stability after 72 hours, while 2,5-difluoro analogs degrade <10% under identical conditions .
Q. What experimental designs address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
